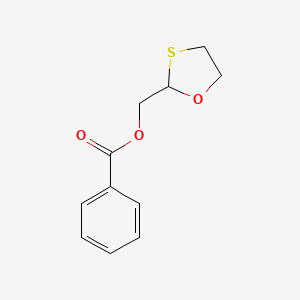

2-Benzoyloxymethyl-1,3-oxathiolane

Description

Structure

3D Structure

Properties

CAS No. |

143338-44-7 |

|---|---|

Molecular Formula |

C11H12O3S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

1,3-oxathiolan-2-ylmethyl benzoate |

InChI |

InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2 |

InChI Key |

PCXPPEVXIKTQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(O1)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Benzoyloxymethyl 1,3 Oxathiolane and Its Core Scaffold

Strategies for 1,3-Oxathiolane (B1218472) Ring Construction

The formation of the 1,3-oxathiolane ring is the cornerstone of synthesizing 2-benzoyloxymethyl-1,3-oxathiolane. This is typically achieved by reacting a two-carbon aldehyde or its equivalent with a precursor that provides a thiol and a hydroxyl group.

Cyclocondensation Reactions

Cyclocondensation reactions are a widely employed strategy for constructing the 1,3-oxathiolane ring. These reactions involve the formation of two new bonds, typically between a carbonyl compound and a bifunctional thiol-containing molecule, to form the heterocyclic ring in a single step.

A direct approach to forming the this compound scaffold involves the condensation of benzoyloxyacetaldehyde with a suitable thiol-containing precursor. One such precursor is 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal (B89532). nih.gov The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and is carried out in a solvent like toluene (B28343) at reflux temperature. nih.govbeilstein-journals.org This reaction leads to the formation of the intermediate 2-benzoyloxymethyl-5-(2-methoxyethyloxy)-1,3-oxathiolane. nih.gov Another similar approach involves the reaction of benzoyloxyacetaldehyde with 2-mercapto-substituted dimethyl acetal in the presence of p-TSA in refluxing toluene, which yields the key oxathiolane precursor as a mixture of anomers. beilstein-journals.org

Table 1: Cyclocondensation of Benzoyloxyacetaldehyde with Thiol-Containing Precursors

| Aldehyde Precursor | Thiol Precursor | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Benzoyloxyacetaldehyde | 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal | p-TSA | Toluene | Reflux | 2-benzoyloxymethyl-5-(2-methoxyethyloxy)-1,3-oxathiolane | nih.gov |

| Benzoyloxyacetaldehyde | 2-mercapto-substituted dimethyl acetal | p-TSA | Toluene | Reflux | 2-benzoyloxymethyl-5-methoxy-1,3-oxathiolane (anomeric mixture) | beilstein-journals.org |

Another effective strategy for constructing the 1,3-oxathiolane ring involves the cyclocondensation of glyoxylate (B1226380) derivatives with mercaptoacetaldehyde (B1617137) derivatives. A notable example is the reaction of anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde diethyl acetal. nih.gov This reaction is conducted at reflux temperature in toluene, resulting in the formation of a 5-ethoxy-1,3-oxathiolane derivative. nih.gov The resulting ester can then be reduced to the corresponding 2-(hydroxymethyl)-1,3-oxathiolane, which can be subsequently benzoylated to yield the target compound. nih.gov

Table 2: Cyclocondensation of Glyoxylate Derivatives with Mercaptoacetaldehyde Derivatives

| Glyoxylate Derivative | Mercaptoacetaldehyde Derivative | Solvent | Conditions | Intermediate Product | Reference |

|---|---|---|---|---|---|

| Anhydrous 4-nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal | Toluene | Reflux | 5-ethoxy-1,3-oxathiolane derivative | nih.gov |

Thioglycolic acid and its esters are versatile reagents for the synthesis of the 1,3-oxathiolane ring. One method involves the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid at reflux in toluene. nih.govbeilstein-journals.org This reaction proceeds through the formation of an intermediate which then eliminates a water molecule to yield a 1,3-oxathiolane lactone. nih.govbeilstein-journals.org This lactone can be further reduced to the corresponding lactol, which can then be functionalized. nih.gov

A different approach utilizes an L-menthol ester of thioglycolic acid. nih.gov In this multi-step, one-pot synthesis, L-menthol is first reacted with thioglycolic acid in toluene. nih.govsemanticscholar.org The resulting ester is then treated with sulfuryl chloride at low temperature, followed by the addition of vinyl acetate (B1210297) to form a dichlorinated intermediate. nih.govsemanticscholar.org This intermediate is then cyclized in the presence of water and acetonitrile (B52724) at an elevated temperature to form the desired oxathiolane. nih.govsemanticscholar.org This method is particularly noteworthy for its use of inexpensive and readily available starting materials. nih.gov

Table 3: Synthesis of 1,3-Oxathiolane Ring Using Thioglycolic Acid Derivatives

| Aldehyde/Precursor | Thiol-Containing Reagent | Key Reagents | Solvent(s) | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|---|

| Protected glycolic aldehyde | 2-Mercaptoacetic acid | - | Toluene | Reflux | 1,3-Oxathiolane lactone | nih.govbeilstein-journals.org |

| L-menthol, Vinyl acetate | Thioglycolic acid | Sulfuryl chloride | Toluene, Acetonitrile, Water | 0 °C to 70 °C | Dichlorinated intermediate, then cyclized oxathiolane | nih.govsemanticscholar.org |

Halogenated acetaldehyde (B116499) derivatives or their synthetic equivalents serve as effective precursors for the 1,3-oxathiolane ring. A robust method starts with chloroacetic acid, which is a readily available and inexpensive commodity chemical. nih.govacs.orgacs.org In this "supply-centered synthesis" approach, chloroacetic acid is used to generate thioglycolic acid, which can then be converted to a sulfenyl chloride. acs.orgacs.org The key step involves the reaction of this sulfenyl chloride with vinyl acetate. nih.govacs.orgacs.org This reaction constructs the sulfur-carbon bond and sets up the necessary oxidation state at the anomeric center. acs.org The resulting dichlorinated intermediate is then cyclized in water to produce the oxathiolane core. nih.gov This method avoids the use of more complex and expensive starting materials. nih.govacs.org

Table 4: Synthesis of 1,3-Oxathiolane from Halogenated Acetaldehyde Equivalents

| Starting Materials | Key Intermediate | Cyclization Conditions | Final Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chloroacetic acid, Sodium thiosulfate (B1220275), Vinyl acetate | Dichlorinated intermediate via sulfenyl chloride | Water, Acetonitrile, 70 °C | Oxathiolane core | Use of low-cost, high-volume raw materials | nih.govacs.orgacs.org |

Enzymatic Synthesis and Biocatalysis

Enzymatic and biocatalytic methods offer a powerful strategy for obtaining enantiomerically pure 1,3-oxathiolane derivatives, which is often a critical requirement for pharmaceutical applications. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations.

One prominent example is the enzymatic resolution of a racemic oxathiolane propionate (B1217596) derivative using Mucor miehei lipase (B570770). nih.gov In this process, the racemic intermediate is first acylated, and then the lipase selectively hydrolyzes one of the enantiomers, allowing for the separation of the desired enantiopure precursor. nih.gov

Another biocatalytic approach involves the resolution of an α-acetoxy sulfide (B99878) intermediate using a lipase from Pseudomonas fluorescens. nih.gov The resulting chiral acetoxy sulfide undergoes transesterification and in situ cyclization to form the 1,3-oxathiolane ring with high enantiomeric excess. nih.gov The subsequent reduction of the ester group and benzoylation yields the final 1,3-oxathiolane derivative. nih.gov

Table 5: Enzymatic and Biocatalytic Approaches to Chiral 1,3-Oxathiolanes

| Substrate | Enzyme | Transformation | Outcome | Reference |

|---|---|---|---|---|

| Racemic oxathiolane propionate derivative | Mucor miehei lipase | Kinetic resolution | Enantioenriched oxathiolane precursor | nih.gov |

| α-Acetoxy sulfide intermediate | Pseudomonas fluorescens lipase | Kinetic resolution | Chiral acetoxy sulfide, which cyclizes to the oxathiolane | nih.gov |

Lipase-Catalyzed Approaches

Enzymatic methods, particularly those employing lipases, have gained significant attention for the synthesis of enantiopure 1,3-oxathiolanes due to their high stereoselectivity, mild reaction conditions, and environmental friendliness. nih.gov Several lipases have been successfully utilized in the kinetic resolution of racemic oxathiolane intermediates.

Mucor miehei lipase (MML) has been identified as an efficient biocatalyst for the enantioselective hydrolysis of racemic oxathiolane esters. acs.org In one study, MML was used to resolve a racemic propionyl-protected oxathiolane derivative, affording the desired (-)-enantiomer, which is a precursor for the antiviral drug Lamivudine (B182088). nih.gov The asymmetrization of prochiral 2-methylpropane-1,3-diol using Mucor miehei lipase-catalyzed benzoylation has also been reported, yielding the (S)-monobenzoate. researchgate.net

Candida antarctica lipase B (CALB) is another widely used lipase in the synthesis of chiral compounds. youtube.com It has been employed in the dynamic covalent kinetic resolution of hemithioacetal intermediates, leading to the formation of enantiopure 1,3-oxathiolan-5-ones. nih.gov CALB is known for its excellent stereoselectivity in the acetylation of secondary alcohols, generally favoring the (R)-enantiomer. youtube.com Its performance can be influenced by water activity in organic solvents, a factor that is crucial for optimizing reaction outcomes. nih.gov

Trichosporon laibachii lipase has been utilized in a one-pot enzymatic synthesis of enantiopure 1,3-oxathiolane through kinetic resolution. nih.gov This lipase catalyzed the enantioselective lactonization of a hemithioacetal intermediate, achieving a high enantiomeric excess of the desired (R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000). nih.gov

Table 1: Lipase-Catalyzed Approaches for 1,3-Oxathiolane Derivatives | Lipase | Substrate | Reaction Type | Key Finding | Reference | | --- | --- | --- | --- | --- | | Mucor miehei lipase | Racemic oxathiolane propionate | Hydrolysis | Efficiently resolves racemic mixture to yield enantiomerically enriched substrate. nih.govacs.org | | Candida antarctica lipase B | Hemithioacetal intermediates | Dynamic Covalent Kinetic Resolution | Catalyzes intramolecular cyclization to produce enantiopure 1,3-oxathiolan-5-ones. nih.gov | | Trichosporon laibachii lipase | Hemithioacetal intermediate | Enantioselective Lactonization | Achieves high enantiomeric excess in a one-pot synthesis of an oxathiolane precursor. nih.gov | | Pseudomonas fluorescens lipase | α-Acetoxy sulfide | Hydrolysis | Resolves the intermediate, leading to a chiral precursor for Lamivudine synthesis. nih.gov |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. In the context of 1,3-oxathiolane synthesis, DKR has been applied to overcome the 50% yield limitation of classical kinetic resolution.

A key aspect of DKR is the facile epimerization of a chiral center, allowing for the interconversion of (R) and (S) enantiomers during the reaction. wikipedia.org A catalyst can then selectively react with one of the enantiomers, shifting the equilibrium towards the formation of the desired product. nih.govacs.org For instance, a one-pot synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate was developed using a dynamic covalent kinetic resolution. This process combined the reversible formation of a hemithioacetal with an enantioselective lactonization catalyzed by Trichosporon laibachii lipase. nih.gov

Another approach involves the use of a ruthenium catalyst to racemize a chlorohydrin intermediate, which is then selectively acetylated by a lipase. wikipedia.org While not directly applied to this compound in the provided context, this demonstrates the principle of combining a metal catalyst for racemization with an enzyme for resolution. The success of a DKR process relies on the careful tuning of both the racemization and resolution steps.

Enantiomeric Resolution Methods for Oxathiolane Intermediates

Besides enzymatic methods, other enantiomeric resolution techniques are employed to separate racemic mixtures of oxathiolane intermediates. These methods often involve the formation of diastereomeric derivatives that can be separated by physical means like crystallization or chromatography. nih.gov

One common strategy is the formation of diastereomeric salts by reacting a racemic base with a chiral acid. For example, cis-1-amino-2-indanol, an intermediate for the drug Indinavir, has been resolved using (S)-phenylpropionic acid. While not a direct example for this compound, this principle can be applied to oxathiolane intermediates containing acidic or basic functional groups.

The resolution of α-acetoxysulfides, which are precursors to the oxathiolane ring, has been achieved using lipases. nih.gov This enzymatic resolution provides a chiral hemithioacetal that can then be cyclized to form the desired enantiomerically pure oxathiolane. nih.gov The choice of resolving agent and the optimization of separation conditions are critical for achieving high enantiomeric purity.

Optimization of Enzymatic Reaction Parameters and Media

The efficiency and selectivity of enzymatic reactions are highly dependent on various parameters, including the choice of enzyme, solvent, temperature, and pH. mdpi.com Optimization of these parameters is crucial for developing robust and scalable biocatalytic processes for the synthesis of this compound and its intermediates.

Solvent selection plays a significant role in enzyme performance. For instance, a solvent-dependent stereoselectivity was observed in the lipase-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives under biphasic conditions using different organic solvents with a phosphate (B84403) buffer. nih.gov The water activity in organic solvents is another critical parameter, as it can significantly impact the catalytic activity and stability of lipases like Candida antarctica lipase B. nih.gov

Temperature and pH also have a profound effect on enzyme activity and stability. Running reactions at the optimal temperature and pH for a given enzyme can lead to higher reaction rates and improved enantioselectivity. mdpi.com For example, the ring closure of a dichlorinated intermediate to form an oxathiolane was found to yield the best results when the pH was maintained between 3 and 4. acs.org The use of modeling and simulation tools can aid in the identification of optimal reaction conditions and enzyme ratios, leading to more efficient processes. mdpi.com

Table 2: Parameters for Optimization of Enzymatic Reactions | Parameter | Influence | Example | Reference | | --- | --- | --- | --- | | Enzyme Selection | Determines stereoselectivity and reaction rate. | Screening of various lipases to identify the most efficient one for a specific transformation. nih.govacs.org | | Solvent | Affects enzyme activity, stability, and stereoselectivity. | Use of biphasic systems with organic solvents and buffers to control stereochemical outcome. nih.gov | | Water Activity | Crucial for lipase function in organic media. | Optimizing water content in non-aqueous enzymatic esterification to enhance reaction rates. nih.govproject-incite.eu | | Temperature | Impacts reaction rate and enzyme stability. | Increasing temperature to maintain a monophasic reaction mixture and improve polymer molecular weight in a CALB-catalyzed polymerization. nih.gov | | pH | Affects enzyme's ionization state and activity. | Maintaining a pH range of 3-4 for optimal yield in the cyclization to form the oxathiolane ring. acs.org |

Stereoselective and Diastereoselective Cyclization Approaches

The formation of the 1,3-oxathiolane ring with control over the stereochemistry at its chiral centers is a critical step in the synthesis of many biologically active molecules. Stereoselective and diastereoselective cyclization reactions are employed to achieve this control. uzh.chuzh.ch

One approach involves the Lewis acid-catalyzed reaction of oxiranes with thiocarbonyl compounds. uzh.ch This reaction proceeds with high regio- and stereoselectivity, typically through an SN2-type mechanism with inversion of configuration at the carbon atom of the oxirane that is attacked by the sulfur atom. uzh.chlookchem.com The choice of Lewis acid and reaction conditions can influence the outcome of the cyclization.

Another strategy involves the cyclocondensation of a glyoxylate derivative with a mercaptoacetaldehyde equivalent. nih.gov For example, the reaction of anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde diethyl acetal leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the stereochemistry of the starting materials or through the use of chiral auxiliaries. The Prins cyclization is another powerful method for the stereoselective synthesis of heterocyclic rings, including tetrahydropyrans, and its principles can be extended to oxathiolane synthesis. nih.gov

Convergent and Linear Synthetic Planning in Oxathiolane Chemistry

The synthesis of complex molecules like those containing the this compound scaffold can be approached through either a linear or a convergent strategy. wikipedia.orgscholarsresearchlibrary.com

Iii. Chemical Transformations and Derivatization Strategies of 2 Benzoyloxymethyl 1,3 Oxathiolane

N-Glycosylation Reactions for Nucleoside Analogue Formation

The formation of the critical C-N glycosidic bond between the 1,3-oxathiolane (B1218472) core and a nucleobase is a pivotal step in the synthesis of this class of nucleoside analogues. nih.gov This process, known as N-glycosylation, allows for the introduction of various pyrimidine (B1678525) and purine (B94841) bases, leading to a wide range of structurally diverse compounds.

The coupling of 2-substituted-1,3-oxathiolane derivatives with silylated pyrimidine and purine bases is a widely employed strategy for the synthesis of nucleoside analogues. For instance, the condensation of 2-benzoyloxymethyl-1,3-oxathiolane precursors with silylated cytosine or 5-fluorocytosine (B48100) leads to the formation of the corresponding cytidine (B196190) and 5-fluorocytidine (B16351) analogues. nih.govnih.gov This reaction is fundamental in the synthesis of antiviral drugs like Lamivudine (B182088) and Emtricitabine (B123318). nih.gov The choice of the nucleobase is critical, as it directly influences the biological activity of the resulting nucleoside analogue. nih.gov For example, the 5-fluorocytosine derivative of an L-oxathiolanyl nucleoside was found to be the most potent anti-HIV agent among a series of tested compounds. nih.gov The coupling reaction can be performed with a variety of purine and pyrimidine bases, including thymine, 5-substituted uracils, and 6-chloropurine, to generate a library of nucleoside analogues for biological screening. nih.gov

A variety of nucleoside analogues have been synthesized through the coupling of 1,3-oxathiolane precursors with different nucleobases. The following table provides examples of such couplings and the resulting products.

| 1,3-Oxathiolane Precursor | Nucleobase | Resulting Nucleoside Analogue |

| This compound | Cytosine | Cytidine analogue |

| This compound | 5-Fluorocytosine | 5-Fluorocytidine analogue |

| 1,3-Oxathiolane acetate (B1210297) | Thymine | Thymidine analogue |

| 1,3-Oxathiolane acetate | 5-Substituted Uracils | 5-Substituted Uridine analogues |

| 1,3-Oxathiolane acetate | 6-Chloropurine | 6-Chloropurine nucleoside analogue |

Lewis acids play a crucial role in catalyzing the N-glycosylation reaction, facilitating the formation of the C-N bond between the 1,3-oxathiolane ring and the nucleobase. A variety of Lewis acids have been successfully employed for this purpose, with the choice of catalyst often influencing the stereoselectivity and yield of the reaction.

Tin(IV) chloride (SnCl₄) is a commonly used Lewis acid in these reactions. It effectively promotes the coupling of silylated nucleobases with 1,3-oxathiolane derivatives. nih.gov For instance, the use of stannic chloride in the glycosylation of an oxathiolane intermediate with silylated cytosine resulted in the exclusive formation of the β-anomer. nih.gov However, in some cases, using stannic chloride can lead to a racemic mixture due to the opening and closing of the oxathiolane ring. nih.gov

Titanium tetrachloride (TiCl₄) and its derivatives, such as Ti(Cl)₃(isopropoxide) , are also effective catalysts for N-glycosylation. Zirconium(IV) chloride (ZrCl₄), a mild and inexpensive Lewis acid, has been shown to be an effective catalyst for the large-scale stereoselective synthesis of lamivudine, activating the N-glycosylation step at room temperature. acs.org

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is another powerful Lewis acid catalyst for these transformations. wikipedia.org It is frequently used to promote the condensation of 1,3-oxathiolane precursors with silylated nucleobases. nih.govresearchgate.net For example, the glycosylation of an oxathiolane intermediate with silylated N⁴-acetylcytosine in the presence of TMSOTf yielded a mixture of β and α anomers. nih.gov

Trimethylsilyl iodide (TMSI) is also utilized as a Lewis acid catalyst in N-glycosylation reactions. wikipedia.org The coupling of an enantiomerically enriched oxathiolane propionate (B1217596) with silylated cytosine in the presence of TMSI yielded a mixture of cis and trans isomers of the resulting nucleoside intermediate. nih.gov

The following table summarizes the Lewis acids commonly used in the N-glycosylation of this compound and their general outcomes.

| Lewis Acid | Key Features in N-Glycosylation |

| Tin(IV) chloride (SnCl₄) | Promotes coupling, can lead to high stereoselectivity (β-anomer) but may also result in racemization. nih.gov |

| Ti(Cl)₃(isopropoxide) | Effective catalyst for N-glycosylation. |

| Trimethylsilyl triflate (TMSOTf) | Powerful catalyst, often used for condensation reactions, can produce mixtures of anomers. nih.govresearchgate.net |

| Trimethylsilyl iodide (TMSI) | Used for coupling, can result in mixtures of cis/trans isomers. nih.gov |

The stereochemistry of the newly formed C-N glycosidic bond is a critical determinant of the biological activity of nucleoside analogues. nih.gov In most cases, only one stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even toxic. nih.gov Therefore, achieving high stereoselectivity, particularly β-selectivity, is a major focus in the synthesis of these compounds. nih.govfrontiersin.org

One successful strategy to control stereoselectivity is through in situ chelation . This approach, pioneered by Liotta and co-workers, involves the use of a Lewis acid that forms a complex with the oxathiolane intermediate. nih.gov This chelation directs the incoming nucleobase to attack from a specific face of the oxathiolane ring, leading to the exclusive or preferential formation of the β-anomer. nih.govacs.org For example, using approximately two equivalents of stannic chloride in the reaction of an anomeric mixture of a 1,3-oxathiolane derivative with silylated cytosine resulted in the exclusive formation of the β-anomer. nih.gov

The choice of protecting groups on the 1,3-oxathiolane ring can also influence the stereochemical outcome of the glycosylation reaction. nih.gov Furthermore, the development of chiral auxiliaries and catalysts aims to improve the stereoselectivity of glycosylation reactions. rsc.org The quest for highly stereoselective methods remains an active area of research, with the goal of producing enantiomerically pure nucleoside analogues efficiently. nih.govnih.gov

Beyond the direct coupling of the 1,3-oxathiolane at the anomeric position, derivatization strategies have been extended to the synthesis of 1'-homonucleosides. In these analogues, a methylene (B1212753) group is inserted between the nucleobase and the 1,3-oxathiolane ring. This structural modification can significantly impact the conformational flexibility and biological properties of the resulting nucleoside analogue. The synthesis of these 1'-homonucleosides often involves multi-step sequences starting from precursors that allow for the introduction of the one-carbon spacer before the coupling with the nucleobase.

Further Derivatization of the Benzoyloxymethyl Moiety

The benzoyloxymethyl group at the 2-position of the 1,3-oxathiolane ring serves as a protected form of a hydroxymethyl group. This protecting group is often removed in the final stages of the synthesis to yield the desired active nucleoside analogue.

The removal of the benzoyl protecting group is a crucial step to unmask the primary hydroxyl group. This deprotection is typically achieved under basic conditions. A common method involves treating the benzoylated nucleoside analogue with ammonia (B1221849) in methanol (B129727) (methanolic ammonia). beilstein-journals.org This reagent effectively cleaves the ester linkage of the benzoyl group, releasing the free hydroxymethyl group. Another approach involves the use of sodium methoxide (B1231860) in methanol. researchgate.net The choice of deprotection conditions must be carefully considered to avoid any unwanted side reactions or degradation of the nucleoside analogue. The successful deprotection yields the final hydroxymethyl-1,3-oxathiolane nucleoside, which can then be evaluated for its biological activity. beilstein-journals.orgnih.gov

Transesterification and Other Ester Transformations

The benzoyl group at the C2- hydroxymethyl substituent of this compound serves as a protecting group and a leaving group in various synthetic strategies. Its transformation through transesterification or hydrolysis is a key step in the synthesis of nucleoside analogues.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, transesterification can be employed to introduce different acyl groups, potentially altering the compound's solubility, crystallinity, or reactivity in subsequent steps. For instance, base-catalyzed transesterification, often employing sodium methoxide or potassium carbonate in an alcohol like methanol, can be used to replace the benzoyl group with a smaller acetyl or other acyl group. The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and a benzoate (B1203000) salt.

Hydrolysis , the cleavage of the ester bond by water, can be achieved under acidic or basic conditions to yield the corresponding alcohol, 2-hydroxymethyl-1,3-oxathiolane. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Enzymatic transformations also play a significant role. Lipases are commonly used for the stereoselective hydrolysis of ester groups in related oxathiolane derivatives. This enzymatic resolution is a critical step in the synthesis of enantiomerically pure nucleoside analogues like lamivudine. Although specific data on the enzymatic hydrolysis of this compound is not extensively detailed in readily available literature, the principle is well-established for similar structures.

Table 1: Examples of Ester Transformations on 2-Acyloxymethyl-1,3-oxathiolane Derivatives

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | CH₃ONa, CH₃OH | 2-Acetoxymethyl-1,3-oxathiolane | Transesterification |

| This compound | H₂SO₄, H₂O | 2-Hydroxymethyl-1,3-oxathiolane | Acid-catalyzed Hydrolysis |

| This compound | NaOH, H₂O/THF | 2-Hydroxymethyl-1,3-oxathiolane | Base-catalyzed Hydrolysis |

| Racemic 2-acetoxymethyl-1,3-oxathiolane | Lipase (B570770) (e.g., from Candida antarctica) | (R)-2-Hydroxymethyl-1,3-oxathiolane and (S)-2-acetoxymethyl-1,3-oxathiolane | Enzymatic Hydrolysis (Kinetic Resolution) |

Note: The conditions and yields for these reactions can vary and require optimization based on the specific substrate and desired outcome.

Ring System Modifications and Analogues

Modifications to the 1,3-oxathiolane ring itself open avenues to novel heterocyclic structures with potentially unique biological activities. These transformations often involve the substitution of the ring oxygen or the carbonyl group at the 2-position.

Transformation to 1,3-Oxathiolane-2-thiones and Related Structures

The conversion of the 2-position of the oxathiolane ring into a thiocarbonyl group leads to the formation of 1,3-oxathiolane-2-thiones. These compounds are valuable intermediates in organic synthesis and have been explored for various applications. google.comgoogle.com

One common method for the synthesis of 1,3-oxathiolane-2-thiones involves the reaction of an epoxide with carbon disulfide in the presence of a suitable catalyst. However, for a substrate like this compound, a more direct approach would involve the thionation of a carbonyl precursor. While the starting material does not possess a carbonyl group at the 2-position of the oxathiolane ring, it is conceivable to first hydrolyze the benzoyl group to give 2-hydroxymethyl-1,3-oxathiolane, which can then be oxidized to the corresponding 1,3-oxathiolan-2-one. This lactone can then undergo thionation.

A more direct, albeit theoretical, approach for the conversion could involve the use of a powerful thionating agent that can react with the ester carbonyl and potentially induce rearrangement and thionation at the C2 position of the oxathiolane ring. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for the conversion of carbonyls, including esters, into thiocarbonyls. nih.govsemanticscholar.org While its primary use is for simple thionation, its reaction with a molecule containing multiple reactive sites like this compound could potentially lead to more complex transformations.

A plausible, though not explicitly documented, pathway for the formation of a 1,3-oxathiolane-2-thione from a 2-acyloxymethyl-1,3-oxathiolane derivative might involve an intramolecular rearrangement following an initial reaction at the ester carbonyl.

Table 2: General Approaches to 1,3-Oxathiolane-2-thione Synthesis

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| Epoxide (e.g., Propylene oxide) | Carbon Disulfide (CS₂), Catalyst (e.g., base) | 4-Methyl-1,3-oxathiolane-2-thione | Cycloaddition |

| 2-Mercaptoethanol | Thiophosgene (CSCl₂) or its equivalent | 1,3-Oxathiolane-2-thione | Condensation |

| 1,3-Oxathiolan-2-one | Lawesson's Reagent, Toluene (B28343), heat | 1,3-Oxathiolane-2-thione | Thionation |

Exploration of Other Heteroatom Substitutions (e.g., Oxaselenolane analogues)

The replacement of the sulfur atom in the 1,3-oxathiolane ring with another heteroatom, such as selenium, leads to the formation of 1,3-oxaselenolane analogues. These selenium-containing heterocycles are of interest due to the unique chemical and physical properties imparted by the selenium atom, which can influence the biological activity of the resulting nucleoside analogues.

The synthesis of 1,3-oxaselenolane analogues from a 1,3-oxathiolane precursor like this compound is a challenging transformation that would likely involve a ring-opening and subsequent ring-closing strategy. A hypothetical pathway could involve the reductive cleavage of the C-S bond of the oxathiolane ring, followed by the introduction of a selenium nucleophile.

A more established approach to synthesizing selenium-containing heterocycles involves the reaction of a suitable difunctional precursor with a selenium reagent. For instance, the synthesis of 1,3-oxaselenolane nucleoside analogues often starts from a carbohydrate-derived precursor that is then modified to incorporate selenium.

A plausible synthetic route to a 2-substituted-1,3-oxaselenolane from a non-cyclic precursor could involve the reaction of an epoxide with a selenol (RSeH) or by reacting a 1,2-disubstituted ethane (B1197151) containing a good leaving group and a hydroxyl group with a selenium nucleophile like sodium hydrogen selenide (B1212193) (NaHSe).

While a direct sulfur-for-selenium exchange on the this compound ring is not a commonly reported reaction, the exploration of such transformations is an active area of research in the quest for novel bioactive molecules.

Table 3: General Strategies for the Synthesis of Selenium-Containing Heterocycles

| Precursor Type | Key Reagents | Resulting Selenium Heterocycle | General Method |

| Epoxide | Selenol (RSeH) or a selenide salt | β-Hydroxy selenide (precursor to oxaselenolane) | Nucleophilic ring-opening |

| Dihalide or Ditosylate | Sodium Selenide (Na₂Se) | Selenacycloalkane | Cyclization |

| o-Phenylenediamine | Selenous acid | 2,1,3-Benzoselenadiazole | Condensation and cyclization |

Iv. Spectroscopic and Structural Elucidation of 2 Benzoyloxymethyl 1,3 Oxathiolane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 2-Benzoyloxymethyl-1,3-oxathiolane, the ¹H NMR spectrum exhibits characteristic signals for the protons of the oxathiolane ring, the methylene (B1212753) group, and the benzoyl group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the anisotropic effects of the aromatic ring.

Analysis of coupling constants (J) between adjacent protons reveals their dihedral angles, which is instrumental in determining the conformation of the five-membered oxathiolane ring. For instance, the coupling patterns between the protons on the oxathiolane ring can help to distinguish between different envelope or twisted conformations.

A detailed ¹H NMR spectral analysis of a related benzimidazole (B57391) derivative has been conducted, showcasing the assignment of aromatic and other protons based on their splitting patterns and coupling constants. ugm.ac.id

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.educompoundchem.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the carbonyl carbon of the benzoyl group typically appears at a significantly downfield shift (around 165-190 ppm) due to the strong deshielding effect of the double-bonded oxygen. oregonstate.edu The carbons of the oxathiolane ring resonate at specific chemical shifts that are influenced by the attached oxygen and sulfur atoms. researchgate.netresearchgate.net Studies on similar 1,3-oxathiolane (B1218472) derivatives have shown how substituent effects influence these chemical shifts, providing a basis for spectral interpretation. researchgate.netresearchgate.net

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Functional Group | Typical ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-190 |

| Aromatic (C-Ar) | 125-170 |

| C-O (oxathiolane/ester) | 60-80 |

| C-S (oxathiolane) | Varies |

| CH₂ (methylene bridge) | Varies |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure and stereochemistry. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.comcreative-biostructure.com In this compound, COSY spectra would show correlations between the protons on the oxathiolane ring and between the methylene protons and adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. epfl.chsdsu.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chsdsu.eduyoutube.com This technique is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments to build the complete structure. For example, correlations between the protons of the benzoyl group and the carbonyl carbon, as well as between the methylene protons and the carbons of both the benzoyl and oxathiolane moieties, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the oxathiolane ring.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural and stereochemical assignment of this compound and its derivatives. ugm.ac.id

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.publibretexts.orgopenstax.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Ester | C=O stretch | ~1720 (strong, sharp) |

| Aromatic Ring | C=C stretch | ~1600, 1580, 1450 |

| C-H stretch | >3000 | |

| Ether | C-O stretch | ~1270 and ~1100 (strong) |

| Thioether | C-S stretch | Weaker and in the fingerprint region |

| Alkane | C-H stretch | ~2850-2960 |

The most prominent peak would likely be the strong C=O stretching absorption of the benzoyl ester group. The presence of both C-O and aromatic C=C stretching bands further confirms the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. nih.gov This technique can precisely determine the bond lengths, bond angles, and torsion angles within the molecule, offering an unambiguous determination of its three-dimensional structure.

Crucially, X-ray crystallography can be used to establish the absolute stereochemistry of chiral centers, which is often challenging to determine by other methods. nih.gov By analyzing the diffraction pattern, the absolute configuration (R or S) of stereogenic centers in enantiomerically pure samples can be assigned. This has been demonstrated in the structural determination of related heterocyclic compounds. mdpi.com Furthermore, the crystal structure reveals the preferred conformation of the oxathiolane ring in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. rsc.org Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

By comparing the experimentally determined exact mass with the calculated mass for the proposed molecular formula of this compound (C₁₁H₁₂O₃S), its elemental composition can be unequivocally confirmed. This technique is also invaluable for characterizing the products of reactions involving this compound.

Integration of Vibrational Spectroscopy Data with Theoretical Predictions

The comprehensive analysis of the molecular structure and vibrational properties of this compound and its derivatives is significantly enhanced by the integration of experimental vibrational spectroscopy data with theoretical quantum chemical calculations. This synergistic approach allows for a more precise and detailed assignment of the fundamental vibrational modes of the molecule. Experimental techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide valuable information about the vibrational frequencies of the molecule. However, the interpretation of these complex spectra can be challenging due to the numerous possible vibrational modes in a molecule of this size. Theoretical calculations, most commonly employing Density Functional Theory (DFT), serve as a powerful tool to complement the experimental data.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the optimized molecular geometry, harmonic vibrational frequencies, and infrared and Raman intensities of the molecule in its ground state. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better correlation with the experimental wavenumbers.

The comparison between the experimental and scaled theoretical vibrational frequencies allows for a more confident and detailed assignment of the observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the constituent functional groups. For instance, in compounds containing a benzoyl group, the characteristic C=O stretching vibration is a strong band in the FT-IR spectrum. Theoretical calculations can precisely predict the frequency of this mode and help to distinguish it from other nearby absorptions. Similarly, the vibrational modes associated with the 1,3-oxathiolane ring, including ring stretching and deformation modes, can be accurately assigned by correlating the experimental spectra with the computed vibrational modes.

Furthermore, Potential Energy Distribution (PED) analysis, derived from the theoretical calculations, provides a quantitative measure of the contribution of each internal coordinate to a given normal mode of vibration. This is particularly useful for understanding the nature of complex vibrations that involve the coupling of multiple motions within the molecule.

The integration of experimental and theoretical methods has been successfully applied to the structural and vibrational analysis of various related heterocyclic and benzoyl-containing compounds. For example, studies on benzoyl peroxide and other derivatives have demonstrated the excellent agreement between experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated using DFT methods. rasayanjournal.co.in In these studies, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, and their calculated frequencies show good correlation with the experimental data. rasayanjournal.co.inresearchgate.net

The following tables present a hypothetical comparison of experimental and theoretical vibrational data for a derivative of this compound, illustrating how such data would be presented and integrated. The assignments are based on typical frequency ranges for the specified functional groups found in related molecules.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Benzoyl Group of a this compound Derivative

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Vibrational Assignment |

| 3065 | 3068 | 3070 | Aromatic C-H Stretching |

| 1725 | 1722 | 1728 | C=O Stretching |

| 1605 | 1608 | 1602 | Aromatic C=C Stretching |

| 1280 | 1278 | 1285 | C-O Stretching |

| 715 | 710 | 718 | C-H Out-of-plane Bending |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the 1,3-Oxathiolane Ring of a this compound Derivative

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Vibrational Assignment |

| 2960 | 2965 | 2962 | CH₂ Asymmetric Stretching |

| 2875 | 2880 | 2878 | CH₂ Symmetric Stretching |

| 1450 | 1455 | 1452 | CH₂ Scissoring |

| 1050 | 1048 | 1055 | C-O-C Stretching |

| 680 | 685 | 682 | C-S Stretching |

By systematically comparing the experimental and theoretically predicted vibrational data, a detailed and reliable assignment of the spectroscopic features of this compound and its derivatives can be achieved. This integrated approach is crucial for a fundamental understanding of their molecular structure and properties.

V. Computational Chemistry Investigations of 2 Benzoyloxymethyl 1,3 Oxathiolane Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the properties of 2-Benzoyloxymethyl-1,3-oxathiolane. These methods provide a detailed picture of the molecule's geometry, the relative energies of its different forms, and the pathways of its reactions.

The three-dimensional arrangement of atoms in this compound is complex due to the flexibility of the 1,3-oxathiolane (B1218472) ring and the rotational freedom of the benzoyloxymethyl side chain. Geometry optimization is the process of finding the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

The 1,3-oxathiolane ring can adopt several low-energy conformations, typically envelope and twist forms. For the envelope conformation, one atom is out of the plane of the other four. For this compound, the C2, S1, or O3 atoms can be the "flap" atom. Conformational analysis involves mapping the potential energy surface by rotating the key dihedral angles to identify all stable conformers and the energy barriers between them. ufms.br These calculations are crucial for understanding how the molecule's shape influences its interactions. chemrxiv.orgchemrxiv.org

Table 1: Calculated Relative Energies of Stable Conformers of this compound This table simulates typical results from a conformational analysis study, showing the relative stability of different ring puckering and side-chain orientations.

| Conformer | Ring Conformation | Dihedral Angle (O3-C2-Cα-Oβ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | S1-envelope | 178.5° | 0.00 |

| 2 | O3-envelope | -65.2° | 1.25 |

| 3 | Twist (C4-C5) | 60.1° | 0.88 |

| 4 | S1-envelope | -70.3° | 1.50 |

The substitution at the C2 position of the oxathiolane ring creates a stereocenter, leading to the existence of cis and trans stereoisomers, depending on the orientation of the benzoyloxymethyl group relative to other substituents that could be on the ring. Quantum chemical calculations can accurately predict the relative thermodynamic stabilities of these isomers by comparing their total electronic energies. Generally, the trans isomer is expected to be more stable due to reduced steric hindrance.

Furthermore, computational studies can model the structures and energies of transient reaction intermediates. For instance, in the synthesis of 1,3-oxathiolane derivatives, intermediates such as hemiacetals or carbocations may be formed. nih.gov Understanding their stability is key to predicting reaction outcomes and optimizing synthetic routes.

Table 2: Calculated Relative Energies of Stereoisomers and a Key Reaction Intermediate This table presents plausible energetic data for the cis/trans isomers and a hypothetical synthetic intermediate.

| Species | Description | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-isomer | Benzoyloxymethyl group is equatorial-like | DFT/B3LYP/6-311G(d,p) | 0.00 |

| cis-isomer | Benzoyloxymethyl group is axial-like | DFT/B3LYP/6-311G(d,p) | +2.15 |

| Intermediate A | Acyclic thio-aldehyde precursor | DFT/B3LYP/6-311G(d,p) | +15.8 |

To understand how reactions involving this compound occur, it is essential to identify the transition states—the highest energy points along a reaction coordinate. Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates. pku.edu.cn For example, in a nucleophilic substitution reaction at the C2 position, computational methods can elucidate the structure of the high-energy transition state and the energy barrier that must be overcome for the reaction to proceed. researchgate.net This information helps to distinguish between different possible reaction mechanisms, such as concerted or stepwise pathways. ethz.ch

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway This table provides representative activation energy values for a proposed reaction involving the title compound, such as a glycosylation-like reaction.

| Reaction Step | Description | Transition State | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| 1 | Ring Opening | TS1 | 25.4 |

| 2 | Nucleophilic Attack | TS2 | 18.2 |

| 3 | Proton Transfer | TS3 | 9.7 |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the charge distribution and reactivity of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other charged or polar species. scispace.com In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the benzoyl and oxathiolane groups, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Regions of positive potential (colored blue) are found around the hydrogen atoms, identifying them as sites for potential nucleophilic interaction. The charge distribution can be quantified using methods like Mulliken population analysis, providing specific atomic charges. epstem.net

Table 4: Calculated Partial Atomic Charges and MEP Minima This table shows representative calculated atomic charges and the value of the electrostatic potential minimum near key atoms, indicating their reactivity.

| Atom/Region | Type | Mulliken Partial Charge (e) | MEP Minimum (kcal/mol) |

|---|---|---|---|

| O (carbonyl) | C=O | -0.58 | -55.2 |

| O (ether, ring) | C-O-C | -0.45 | -40.8 |

| O (ether, ester) | C-O-C=O | -0.49 | -45.1 |

| S (thioether) | C-S-C | -0.15 | -25.5 |

| H (aromatic) | C-H | +0.20 to +0.25 | N/A |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and localization of these orbitals in this compound determine its nucleophilic and electrophilic character.

The HOMO is typically associated with the most electron-rich areas, such as the sulfur atom or the π-system of the benzoyl group, making these the primary sites for donating electrons in a reaction. The LUMO is generally located over the electron-deficient parts of the molecule, such as the antibonding π* orbital of the carbonyl group, which is the most likely site to accept electrons from a nucleophile. pku.edu.cn The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. epstem.net

Table 5: Frontier Molecular Orbital (FMO) Properties of this compound This table summarizes the key FMO parameters calculated for the title compound, which are essential for predicting its chemical behavior.

| Parameter | Description | Calculated Value (eV) | Primary Localization |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.25 | Sulfur atom, Benzoyl π-system |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 | Carbonyl C=O π*, Aromatic Ring |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 6.15 | N/A |

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and assemble into more complex structures. For this compound, these interactions govern its physical properties in the solid state, its behavior in solution, and its ability to interact with biological targets or participate in stereoselective reactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed to visualize and quantify non-covalent interactions like hydrogen bonds, van der Waals forces, and π-stacking. By mapping electrostatic potential onto the molecular surface, regions of positive (electron-poor) and negative (electron-rich) potential can be identified, predicting how molecules will approach and dock with one another.

For this compound, the key interaction points include the oxygen atoms of the benzoyl and oxathiolane groups, the sulfur atom, and the aromatic ring. These sites can engage in various non-covalent interactions that dictate the formation of supramolecular assemblies. Predicting these assemblies is crucial for understanding crystallization processes and for designing crystal engineering strategies.

Table 1: Predicted Intermolecular Interaction Energies for a Dimer of this compound (This table is illustrative, based on typical values obtained from computational studies on similar organic molecules.)

| Interaction Type | Atom 1 (Molecule A) | Atom 2 (Molecule B) | Estimated Interaction Energy (kcal/mol) |

| C-H···O Hydrogen Bond | C-H (Aromatic) | O (Carbonyl) | -2.5 |

| C-H···S Interaction | C-H (Oxathiolane) | S (Oxathiolane) | -1.8 |

| π-π Stacking | Benzene Ring | Benzene Ring | -4.0 |

| van der Waals | Oxathiolane Ring | Oxathiolane Ring | -3.2 |

Theoretical Prediction of Spectroscopic Parameters to Aid Assignment

Experimental characterization of this compound relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR). However, the interpretation of complex spectra, especially for distinguishing between cis and trans isomers, can be challenging. Computational chemistry offers a solution by providing theoretical predictions of spectroscopic parameters.

Using Density Functional Theory (DFT) methods, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra. Furthermore, spin-spin coupling constants (J-couplings) can be computed, which are invaluable for confirming the connectivity and stereochemistry of the molecule. Conformational analysis of the 1,3-oxathiolane ring, which typically adopts a slightly distorted envelope conformation, is crucial for accurate predictions. researchgate.net

By calculating the NMR parameters for both the cis and trans isomers of this compound, a theoretical spectrum for each can be generated. Comparing these with the experimental spectrum allows for unambiguous assignment of the synthesized product's stereochemistry. This approach has been successfully used for the full assignment of complex NMR spectra in related heterocyclic systems. core.ac.uk

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm) for cis-2-Benzoyloxymethyl-1,3-oxathiolane (Note: Experimental values are hypothetical for illustrative purposes.)

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| H2 (Oxathiolane) | 5.85 | 5.82 |

| H4a (Oxathiolane) | 3.15 | 3.12 |

| H4b (Oxathiolane) | 3.01 | 2.99 |

| H5a (Oxathiolane) | 4.25 | 4.23 |

| H5b (Oxathiolane) | 4.10 | 4.08 |

| CH₂ (oxymethyl) | 4.50 | 4.48 |

| H (Aromatic, ortho) | 8.05 | 8.03 |

| H (Aromatic, meta) | 7.45 | 7.44 |

| H (Aromatic, para) | 7.60 | 7.58 |

Elucidation of Reaction Mechanisms and Selectivity from a Theoretical Perspective

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and controlling its outcome. The synthesis of the 1,3-oxathiolane ring, often through the condensation of an aldehyde with a mercapto compound, is a prime candidate for computational investigation. nih.gov Theoretical chemistry can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov

For the formation of this compound from 2-benzoyloxyacetaldehyde and a thiol source, computational studies can elucidate the energetics of the reaction steps. This includes the initial nucleophilic attack of the sulfur on the aldehyde carbon, the subsequent ring closure, and the final dehydration step.

A critical aspect that can be addressed is the origin of stereoselectivity. The reaction can produce both cis and trans isomers, and their relative ratio is often dependent on the reaction conditions and catalysts used. By calculating the activation energies for the transition states leading to each isomer, computational models can predict which product is kinetically favored. For instance, in related syntheses of 1,3-oxathiolane nucleosides, Lewis acids are used to promote stereoselective coupling, a process that can be modeled to understand the role of the catalyst in stabilizing one transition state over another. nih.gov

Table 3: Theoretical Activation Energies for the Formation of cis and trans Isomers (This table provides a conceptual framework for how computational results would be presented.)

| Reaction Step | Isomer | Transition State Structure | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Ring Closure | cis | TS_cis | 18.5 | Minor Product |

| Ring Closure | trans | TS_trans | 16.2 | Major Product |

This analysis provides invaluable insights into why a particular isomer is formed preferentially, guiding the rational design of synthetic procedures to improve yield and selectivity.

Vi. Green Chemistry Principles in the Synthesis of 2 Benzoyloxymethyl 1,3 Oxathiolane and Analogues

Development of Environmentally Benign Synthetic Routes

A primary goal in the green synthesis of 1,3-oxathiolane (B1218472) derivatives is the use of readily available, inexpensive, and less hazardous starting materials. acs.orgnih.gov An innovative approach involves the use of chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate (B1220275) to construct the oxathiolane ring, moving away from more complex and costly precursors. nih.gov Another strategy focuses on the condensation reaction between benzoyloxyacetaldehyde and a mercapto-substituted dimethyl acetal (B89532) to form the 1,3-oxathiolane ring. nih.gov The synthesis of the 1,3-oxathiolane lactone from a protected glycolic aldehyde and 2-mercaptoacetic acid in toluene (B28343) represents another advancement in creating more environmentally friendly pathways. nih.gov

These modern synthetic strategies often aim to reduce the number of steps, minimize waste, and avoid harsh reaction conditions, thereby aligning with the core tenets of green chemistry. acs.orgresearchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, further contributes to the greening of these processes. chemmethod.com

Application of Catalytic Technologies

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. Both biocatalysis and heterogeneous catalysis have been instrumental in advancing the synthesis of 2-benzoyloxymethyl-1,3-oxathiolane and its analogues.

Enzymes, as biocatalysts, offer remarkable stereoselectivity and efficiency under mild reaction conditions, making them ideal for green pharmaceutical synthesis. nih.govnih.gov In the synthesis of 1,3-oxathiolane nucleoside analogues, enzymes are particularly valuable for resolving racemic mixtures to obtain the desired enantiomerically pure compounds. nih.govresearchgate.net

Several lipases have been successfully employed for the enzymatic resolution of 1,3-oxathiolane intermediates. For instance, Mucor miehei lipase (B570770) can be used to resolve an oxathiolane propionate (B1217596) derivative, yielding the desired (-)-enantiomer. nih.gov Similarly, pig liver esterase (PLE) has been used to separate enantiomers of 5-fluoro-substituted 1,3-oxathiolane nucleosides. nih.gov

A significant advancement is the use of dynamic kinetic resolution (DKR), a process that converts a racemic mixture into a single enantiomer with a theoretical yield of 100%. nih.govacs.org A multi-enzymatic cascade protocol using surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been developed for the preparation of an enantiopure 1,3-oxathiolane precursor. nih.gov This chemoenzymatic approach allows for excellent stereocontrol, providing an enantiomeric excess of over 99%. nih.gov The choice of enzyme can even control which enantiomer is produced; for example, STS and CAL-B can be used to synthesize Lamivudine (B182088) and its enantiomer, respectively. acs.org

| Enzyme | Application | Key Advantage | Reference |

|---|---|---|---|

| Mucor miehei lipase | Enzymatic resolution of oxathiolane propionate derivative | Provides the (-)-enantiomer as the residual substrate. | nih.gov |

| Pig liver esterase (PLE) | Resolution of 5-fluoro-substituted 1,3-oxathiolane nucleosides | Separates enantiomers of fluorinated analogues. | nih.gov |

| Subtilisin Carlsberg (STS) | Dynamic kinetic resolution for asymmetric synthesis of Lamivudine | Enables highly enantiopure synthesis of nucleoside analogues. | nih.gov |

| Candida antarctica lipase B (CAL-B) | Multi-enzymatic cascade for enantiopure 1,3-oxathiolane precursor | High stereocontrol with >99% enantiomeric excess. | nih.gov |

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Hydrotalcite-like compounds (HTlcs), a class of anionic clays, have emerged as versatile and efficient heterogeneous base catalysts and catalyst precursors. rsc.orgosti.govmdpi.com

The controlled thermal decomposition of hydrotalcites yields mixed oxides with high basicity and a stable structure, which can be used in various organic transformations. osti.gov In the context of nucleoside synthesis, these materials can catalyze condensation reactions. While direct application of hydrotalcite to this compound synthesis is still an area of research, their use in related reactions, such as Knoevenagel condensation, demonstrates their potential. researchgate.net

The development of Ni-Ga catalysts from hydrotalcite-like precursors for CO2 hydrogenation to methanol (B129727) showcases the potential for creating highly active and stable catalysts from these materials. monash.edu This approach of using hydrotalcite as a precursor allows for the synthesis of catalysts with small crystal sizes and high metal dispersion, which are desirable properties for catalytic efficiency. osti.govmdpi.com

Solvent Selection and Reduction of Hazardous Reagents

One of the twelve principles of green chemistry is the use of safer solvents and auxiliaries. chemmethod.com Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. In the synthesis of 1,3-oxathiolane analogues, efforts are being made to replace hazardous solvents with greener alternatives. rsc.org

Water is considered the greenest solvent due to its non-toxicity, non-flammability, and availability. nih.gov Biocatalytic reactions, in particular, are often carried out in aqueous media or biphasic systems with water, reducing the reliance on organic solvents. nih.govacs.org For example, the multi-enzymatic synthesis of an enantiopure 1,3-oxathiolane precursor was successfully performed in a mixture of THF and phosphate-buffered saline (PBS). nih.gov The choice of organic solvent in biphasic systems can also influence the stereoselectivity of the enzymatic reaction. acs.org

Beyond solvent replacement, the reduction of hazardous reagents is crucial. For instance, replacing strong protic acids like p-toluenesulfonic acid with Lewis acids such as boron trifluoride diethyl etherate can lead to cleaner reactions. google.com The use of sulfenyl chloride chemistry, which utilizes reagents like sulfuryl chloride, allows for the construction of the oxathiolane ring from simple, acyclic precursors, although careful handling of these reagents is necessary. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wjpmr.com Syntheses with high atom economy are inherently greener as they generate less waste. In the synthesis of this compound analogues, optimizing atom economy involves designing reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product.

Convergent synthesis, where different fragments of the final molecule are synthesized separately and then joined together, is often more efficient than a linear synthesis. mdpi.com For 1,3-oxathiolane nucleosides, this involves the separate synthesis of the oxathiolane ring and the nucleobase, followed by a coupling reaction. nih.govresearchgate.net

Process Intensification and Waste Minimization Strategies

Process intensification refers to the development of smaller, more efficient, and often safer production methods. This can involve the use of microreactors, flow chemistry, and other technologies that offer better control over reaction parameters and can lead to higher yields and purity. While specific examples for this compound are emerging, the principles of process intensification are being applied to pharmaceutical manufacturing more broadly. nih.gov

Waste minimization is a direct consequence of many green chemistry principles, including high atom economy, the use of catalysts, and the reduction of solvents and hazardous reagents. chemmethod.comwjpmr.com The development of one-pot syntheses and enzymatic cascade reactions are excellent examples of waste minimization strategies, as they reduce the number of purification steps and the amount of solvent and other materials used. nih.govchemmethod.com

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

A significant area of interest lies in the exploration of flow chemistry for the synthesis of 1,3-oxathiolane (B1218472) derivatives. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields and purities in shorter reaction times compared to traditional batch processes. vapourtec.com The integration of in-line purification techniques within a flow setup could further revolutionize the manufacturing process of these important pharmaceutical intermediates.

Furthermore, the development of novel strategies that avoid the use of hazardous reagents and solvents is a critical aspect of green chemistry that will undoubtedly influence future synthetic designs. nih.gov The use of biocatalysis, for instance, presents an attractive alternative for certain synthetic transformations, offering high selectivity under mild reaction conditions.

Advanced Stereochemical Control in Complex Derivatives

The biological activity of nucleoside analogues is exquisitely dependent on their stereochemistry. nih.gov Therefore, the ability to control the three-dimensional arrangement of atoms in complex derivatives of 2-Benzoyloxymethyl-1,3-oxathiolane is of paramount importance. Future research will continue to push the boundaries of stereoselective synthesis, aiming for near-perfect control over the formation of desired stereoisomers.

One promising avenue is the use of chiral catalysts, including organocatalysts and transition-metal complexes with chiral ligands, to induce high levels of enantioselectivity and diastereoselectivity in key bond-forming reactions. nih.gov The design and synthesis of new and more effective chiral ligands will be a central theme in this area. Additionally, dynamic kinetic resolution processes, which can convert a racemic mixture into a single enantiomer, are expected to be further refined and applied to the synthesis of complex 1,3-oxathiolane derivatives. nih.govsemanticscholar.org

Enzymatic resolutions and desymmetrization strategies will also play a crucial role in accessing enantiomerically pure building blocks. nih.gov The inherent selectivity of enzymes can be harnessed to resolve racemic intermediates or to selectively modify one enantiomer of a prochiral substrate, providing a powerful tool for asymmetric synthesis. beilstein-journals.org

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Exploration of Undiscovered Derivatization Pathways

While the primary focus on this compound has been its role as a precursor to nucleoside analogues, the inherent reactivity of the oxathiolane ring offers opportunities for the synthesis of a diverse range of other heterocyclic compounds. wikipedia.org Future research is expected to explore these uncharted derivatization pathways, potentially leading to the discovery of new molecules with novel biological activities. nih.govresearchgate.net

For instance, the sulfur and oxygen atoms in the 1,3-oxathiolane ring can act as nucleophiles or be targeted for oxidation, providing handles for further functionalization. nih.gov Ring-opening reactions could lead to the formation of linear thioethers or other acyclic structures with unique properties. Furthermore, cycloaddition reactions involving the oxathiolane moiety could be employed to construct more complex polycyclic systems. researchgate.net

The systematic exploration of these undiscovered derivatization pathways, guided by computational studies and high-throughput screening, could unveil a wealth of new chemical entities with potential applications in medicine and materials science.

Deeper Computational Insights into Reactivity, Mechanism, and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, identify transition states, and rationalize the origins of selectivity. researchgate.netresearchgate.net In the context of this compound, deeper computational insights will be crucial for the rational design of new synthetic methods and for understanding the factors that govern the stereochemical outcome of reactions. mdpi.comresearchgate.net

Future computational studies will likely focus on several key areas. Firstly, more accurate and efficient computational models will be developed to handle the complexity of real-world reaction systems, including the effects of solvents and catalysts. Secondly, these models will be used to predict the reactivity of novel substrates and reagents, guiding experimental efforts towards the most promising candidates. Finally, computational analysis of reaction pathways will provide a detailed understanding of the electronic and steric factors that control selectivity, enabling the design of more selective and efficient catalysts. nih.gov

The synergy between computational and experimental chemistry will be a hallmark of future research in this field, with computational predictions providing valuable guidance for experimental design and experimental results serving to validate and refine computational models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoyloxymethyl-1,3-oxathiolane, and what key parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of benzaldehyde derivatives with 2-mercaptoethanol. For example, a reported procedure involves reacting benzaldehyde with 2-mercaptoethanol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst, using benzene as an azeotropic agent to remove water. Reaction conditions (e.g., molar ratios, temperature, and reaction time) critically affect yield. Post-synthesis purification often involves column chromatography or recrystallization to achieve >90% purity .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Stereochemical assignments rely on NMR (¹H and ¹³C) and X-ray crystallography. For example, vicinal coupling constants (J-values) in ¹H NMR distinguish cis and trans configurations of substituents on the oxathiolane ring. Polarimetry or chiral HPLC may resolve enantiomers if asymmetric synthesis is involved. Computational methods like DFT can validate experimental data .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

- Methodological Answer : The compound’s reactivity is governed by its oxathiolane ring strain, sulfur atom nucleophilicity, and benzoyloxy group’s electron-withdrawing effects. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates nucleophilic substitution reactions. Stability under acidic/basic conditions must be tested via pH-dependent degradation studies using HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, CAMEO) optimize the synthesis of this compound derivatives?

- Methodological Answer : Reaction simulations using software like CAMEO predict intermediates and side products. For instance, simulating acid-catalyzed cyclization of 2-mercaptoethanol derivatives with aldehydes identifies optimal conditions (e.g., solvent, catalyst) to minimize byproducts like dihydro-1,4-oxathiines. DFT calculations further validate transition states and thermodynamic feasibility .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from stereochemical impurities or assay variability. Solutions include:

- Reproducing assays with rigorously purified enantiomers (>99% HPLC purity).

- Standardizing protocols (e.g., MIC testing against Staphylococcus aureus ATCC 29213).

- Cross-validating with in silico docking studies (e.g., binding to bacterial enzyme targets) .

Q. How is stereochemical purity (>99%) achieved in this compound derivatives, and what challenges arise during scale-up?

- Methodological Answer : High-purity cis-isomers are obtained via Lewis acid-mediated isomerization (e.g., TiCl₄) followed by recrystallization of sulfate salts. Scale-up challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.